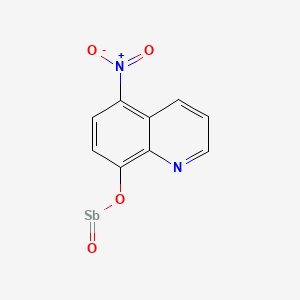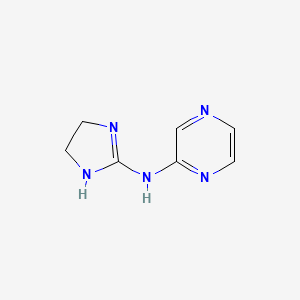
1,1-Diethoxyethane-1-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethoxyethane-1-peroxol is an organic compound that belongs to the class of peroxides It is characterized by the presence of a peroxide group (-O-O-) attached to an ethane backbone with two ethoxy groups (-O-C2H5) at the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Diethoxyethane-1-peroxol can be synthesized through the reaction of 1,1-diethoxyethane with hydrogen peroxide in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the peroxide. The reaction can be represented as follows:
CH3CH(OCH2CH3)2+H2O2→CH3CH(OCH2CH3)2O2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous flow reactors to ensure precise control over reaction conditions. The use of stabilizers is common to prevent the decomposition of the peroxide during storage and handling.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diethoxyethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates to their corresponding oxidized forms.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The ethoxy groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products
Oxidation: Produces corresponding ketones or aldehydes.
Reduction: Produces alcohols or ethers.
Substitution: Produces substituted ethoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Diethoxyethane-1-peroxol has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis to introduce oxygen functionalities into molecules.
Biology: Investigated for its potential as a disinfectant due to its oxidative properties.
Medicine: Explored for its potential use in drug synthesis and as a sterilizing agent.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 1,1-diethoxyethane-1-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can oxidize various substrates, leading to the formation of oxidized products. The molecular targets include unsaturated bonds, sulfides, and other electron-rich sites in organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diethoxyethane: Lacks the peroxide group and is primarily used as a solvent and intermediate in organic synthesis.
Diethyl ether: A simple ether without the peroxide functionality, used as a solvent and anesthetic.
Ethylidene diethyl ether: Similar structure but without the peroxide group, used in organic synthesis.
Uniqueness
1,1-Diethoxyethane-1-peroxol is unique due to its peroxide group, which imparts oxidative properties not found in the similar compounds listed above. This makes it particularly useful in applications requiring oxidation reactions.
Eigenschaften
CAS-Nummer |
25355-09-3 |
|---|---|
Molekularformel |
C6H14O4 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
1,1-diethoxy-1-hydroperoxyethane |
InChI |
InChI=1S/C6H14O4/c1-4-8-6(3,10-7)9-5-2/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
JFZKAUKOZJEGEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)(OCC)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile](/img/structure/B14695483.png)




